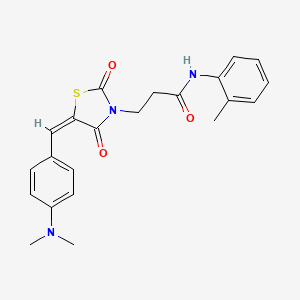
(E)-3-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(o-tolyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a thiazolidine derivative with a dimethylamino benzylidene group and an o-tolyl group. Thiazolidine derivatives are often used in medicinal chemistry due to their diverse biological activities . The dimethylamino group is a common functional group in organic chemistry, often imparting basic properties to the molecule. The o-tolyl group is a derivative of toluene, where a hydrogen atom has been removed from the ring carbon atom at the 2-position .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in various organic reactions, including coupling reactions and cross-coupling reactions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- The compound, along with its derivatives, plays a crucial role in the synthesis of dihydropyridine derivatives, highlighting its versatility in chemical reactions and potential applications in medicinal chemistry (Stanovnik et al., 2002). Its involvement in Knoevenagel condensation reactions further illustrates its utility in creating a wide range of chemical structures, potentially leading to new therapeutic agents.
Corrosion Inhibition
- Benzothiazole derivatives, closely related to the specified compound, have been studied for their corrosion inhibiting effects on steel in acidic solutions. These studies reveal the compound's potential in industrial applications, particularly in protecting materials from corrosion, which is crucial for maintaining structural integrity and prolonging the lifespan of metal components (Hu et al., 2016).
Antimicrobial Activities
- New thiazole and pyrazole derivatives based on this compound have shown promising antimicrobial activities. This suggests its possible applications in developing new antimicrobials to combat resistant bacterial and fungal strains, addressing a critical need in healthcare for novel treatment options (Gouda et al., 2010).
Anticancer Research
- Research into 4-thiazolidinones containing the benzothiazole moiety, similar to the chemical structure of interest, has shown anticancer activity. This highlights the compound's potential role in cancer research, possibly leading to new therapeutic strategies for treating various cancer types (Havrylyuk et al., 2010).
Generation of Structurally Diverse Libraries
- The compound's derivatives have been utilized in generating structurally diverse libraries through alkylation and ring closure reactions. This demonstrates its utility in drug discovery and development processes, allowing researchers to explore a vast chemical space for potential drug candidates (Roman, 2013).
Anti-inflammatory and Analgesic Activities
- Derivatives of the compound have shown significant anti-inflammatory and analgesic activities, suggesting its application in developing new treatments for conditions characterized by inflammation and pain (Naik & Pandeya, 1994).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15-6-4-5-7-18(15)23-20(26)12-13-25-21(27)19(29-22(25)28)14-16-8-10-17(11-9-16)24(2)3/h4-11,14H,12-13H2,1-3H3,(H,23,26)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIDRNSOAPAVJU-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(o-tolyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


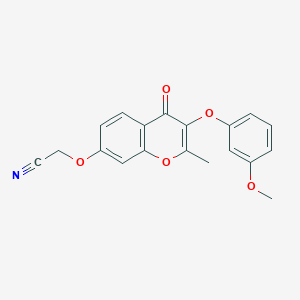
![2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2919095.png)
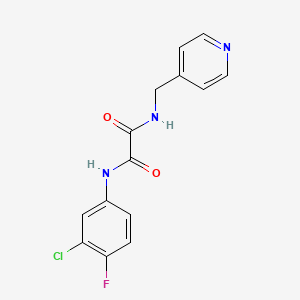
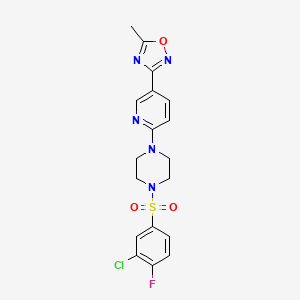
![tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2919104.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2919105.png)
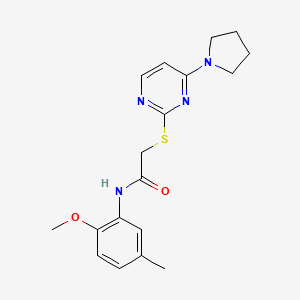
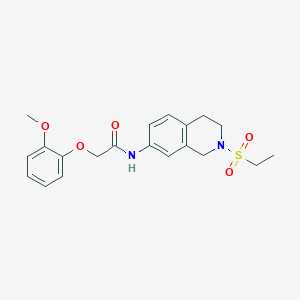
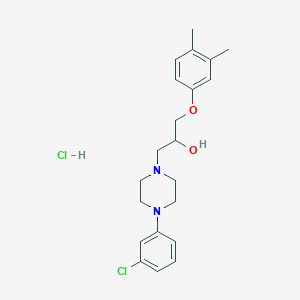
![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B2919111.png)
![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2919113.png)
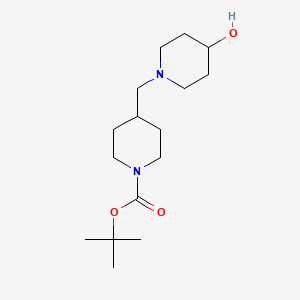
![3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2919115.png)